molecular formula C23H20N2OS B2518992 N-benzyl-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1291837-74-5

N-benzyl-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No. B2518992
CAS RN: 1291837-74-5
M. Wt: 372.49
InChI Key: GUAIWJCQRIMOAW-UHFFFAOYSA-N
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Description

The compound "N-benzyl-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide" is a member of the thiophene carboxamide family, which is known for its potential in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. These activities include cholinesterase inhibition, which is relevant for the treatment of neurodegenerative diseases like Alzheimer's, as well as antiarrhythmic, serotonin antagonist, and anxiolytic effects, which are important for cardiovascular and mental health treatments .

Synthesis Analysis

The synthesis of thiophene carboxamide derivatives typically involves multi-step reactions starting from basic heterocyclic compounds. For instance, methylanthralate can be derivatized to methyl 2-(thiophene-2-carboxamido)benzoate by reacting with 2-thiophencarbonyl chloride, followed by treatment with hydrazine hydrate to yield N-(2-(hydrazinecarbonyl)phenyl)thiophene-2-carboxamide. This intermediate can then be reacted with various aldehydes to obtain Schiff base derivatives

Scientific Research Applications

Heterocyclic Synthesis

Research on thiophene-based compounds, closely related to N-benzyl-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, indicates their utility in the synthesis of various heterocyclic structures. These compounds are utilized in generating a wide array of derivatives, including pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. Such versatility showcases the compound's significant role in developing new materials with potential applications in pharmaceuticals and materials science (Mohareb et al., 2004).

Dearomatising Rearrangements

Another research avenue explores the dearomatising rearrangements of thiophenecarboxamides, including structures similar to N-benzyl-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide. These compounds, when treated with lithiated derivatives, undergo cyclization to form novel structures like pyrrolinones, azepinones, or partially saturated azepinothiophenes. This process illustrates the compound's potential in creating complex structures from simpler ones, offering pathways to new chemical entities with unique properties (Clayden et al., 2004).

Potential Therapeutic Agents

Further research has highlighted the potential of thiophene-2-carboxamide derivatives in the medical field. For instance, studies on similar compounds have demonstrated their effectiveness as inhibitors of co-activator associated arginine methyltransferase 1 (CARM1), a target relevant in cancer therapy. This highlights the compound's significance in the discovery and development of new anticancer drugs. The thiophene analogues, in particular, showed superior potency compared to other heteroaryl fragments, underscoring the importance of thiophene-based structures in medicinal chemistry (Allan et al., 2009).

properties

IUPAC Name

N-benzyl-4-(3-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2OS/c1-17-8-7-11-19(14-17)20-16-27-22(21(20)25-12-5-6-13-25)23(26)24-15-18-9-3-2-4-10-18/h2-14,16H,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAIWJCQRIMOAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

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